![molecular formula C8H12O4S B2947263 (3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid CAS No. 2375248-48-7](/img/structure/B2947263.png)
(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12O4S and its molecular weight is 204.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid is a member of the cyclopenta[c]thiophene family, which has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related derivatives.
Synthesis
The synthesis of cyclopenta[c]thiophene derivatives typically involves the modification of existing thiophene structures. For instance, a study synthesized a series of cyclopenta[c]thiophenes through pharmacomodulation techniques that yielded compounds with varied biological activities. The synthetic routes often include cyclization reactions and functional group modifications to enhance biological properties .
Anticancer Activity
Research indicates that certain derivatives of cyclopenta[c]thiophenes exhibit significant anticancer activity. In a comprehensive screening conducted by the National Cancer Institute (NCI), several compounds demonstrated cytotoxic effects against various human tumor cell lines. Notably, some derivatives were particularly effective against leukemia cell lines .
Table 1: Anticancer Activity of Cyclopenta[c]thiophene Derivatives
Compound ID | Cell Line Tested | IC50 (µM) | Activity Type |
---|---|---|---|
1f | HL-60 (Leukemia) | 5.0 | Cytotoxic |
3a | MCF-7 (Breast) | 10.5 | Cytotoxic |
2b | A549 (Lung) | 12.0 | Cytotoxic |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. For example, studies have reported that compounds with specific substituents on the thiophene ring exhibit enhanced antibacterial effects against strains such as Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups in these compounds often correlates with increased potency .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
5d | E. coli | 0.91 | Antibacterial |
5f | M. smegmatis | 50 | Antitubercular |
Structure-Activity Relationships
The biological activity of cyclopenta[c]thiophenes is influenced by their structural features. Modifications such as the introduction of various side chains can significantly alter their pharmacological profiles. For instance:
- Hydrophobic side chains enhance antimicrobial activity.
- Electron-withdrawing substituents on aromatic rings improve anticancer potency.
These findings suggest that careful design and modification of cyclopenta[c]thiophene derivatives can lead to compounds with desired therapeutic effects .
Case Studies
-
Case Study: Anticancer Screening
In a study involving a panel of 60 human tumor cell lines, compounds derived from cyclopenta[c]thiophenes were evaluated for cytotoxicity. The results indicated that certain structural modifications led to enhanced activity against specific cancer types, highlighting the importance of structure in drug design . -
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of modified cyclopenta[c]thiophenes against M. smegmatis. The study revealed that specific derivatives not only inhibited bacterial growth but also showed significant inhibition of leucyl-tRNA synthetase activity, a crucial target for antibiotic development .
属性
IUPAC Name |
(3aS,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-8(10)5-1-6-3-13(11,12)4-7(6)2-5/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSNZIWNGCVHI-DGUCWDHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CS(=O)(=O)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H]2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。